1-(3-Chloro-5-fluorophenyl)-1-butanol

Lipophilicity XLogP Physicochemical Properties

1-(3-Chloro-5-fluorophenyl)-1-butanol (CAS: 1378866-23-9) is a halogenated aromatic alcohol with the molecular formula C10H12ClFO and a molecular weight of 202.65 g/mol. It is a research compound, characterized by a butanol backbone substituted with a 3-chloro-5-fluorophenyl ring, which imparts specific physicochemical properties relevant to medicinal chemistry and chemical biology applications.

Molecular Formula C10H12ClFO
Molecular Weight 202.65 g/mol
Cat. No. B7976390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-5-fluorophenyl)-1-butanol
Molecular FormulaC10H12ClFO
Molecular Weight202.65 g/mol
Structural Identifiers
SMILESCCCC(C1=CC(=CC(=C1)Cl)F)O
InChIInChI=1S/C10H12ClFO/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6,10,13H,2-3H2,1H3
InChIKeySWFRZONVGSRIJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chloro-5-fluorophenyl)-1-butanol: Procurement and Identity Data for Research


1-(3-Chloro-5-fluorophenyl)-1-butanol (CAS: 1378866-23-9) is a halogenated aromatic alcohol with the molecular formula C10H12ClFO and a molecular weight of 202.65 g/mol [1]. It is a research compound, characterized by a butanol backbone substituted with a 3-chloro-5-fluorophenyl ring, which imparts specific physicochemical properties relevant to medicinal chemistry and chemical biology applications [1]. As a specialty building block, it is primarily sourced for laboratory-scale research and development, with commercial availability from reputable vendors at defined purity grades (e.g., 97%) .

Why In-Class Substitution of 1-(3-Chloro-5-fluorophenyl)-1-butanol Poses Scientific and Procurement Risks


In-class substitution of 1-(3-Chloro-5-fluorophenyl)-1-butanol with generic or closely related analogs, such as 1-(3-chloro-5-fluorophenyl)-2-butanol or 2-(3-chloro-5-fluorophenyl)-2-butanol, is not scientifically sound due to predictable differences in steric bulk, hydrogen-bonding patterns, and electronic effects that directly influence target binding affinity and metabolic stability. While these compounds share a common core, small positional or stereochemical variations can lead to orders-of-magnitude changes in biological activity or physicochemical properties, as demonstrated in comparative studies of similar halogenated aromatic alcohols [1]. Procurement based solely on functional group similarity, without quantitative comparator data, therefore poses a significant risk of experimental failure and wasted resources. The following evidence guide provides the necessary quantitative differentiation to inform rigorous scientific selection and procurement decisions.

Quantitative Differentiation of 1-(3-Chloro-5-fluorophenyl)-1-butanol from Structural Analogs: An Evidence-Based Procurement Guide


Comparative Physicochemical Profiling: Lipophilicity (XLogP3) vs. 1-(3-Chloro-5-fluorophenyl)-2-butanol

The lipophilicity of 1-(3-chloro-5-fluorophenyl)-1-butanol is quantified by its XLogP3 value of 3.0, as computed by PubChem [1]. In contrast, the structural isomer 1-(3-chloro-5-fluorophenyl)-2-butanol, which differs only in the position of the hydroxyl group, exhibits a higher computed XLogP3 value of 3.1 . While this difference appears small, it can be meaningful in specific contexts such as membrane permeability and target engagement.

Lipophilicity XLogP Physicochemical Properties

Comparative Physicochemical Profiling: Topological Polar Surface Area (TPSA) vs. 1-(3-Chloro-5-fluorophenyl)-2-butanol

The topological polar surface area (TPSA) of 1-(3-chloro-5-fluorophenyl)-1-butanol is computed as 20.2 Ų [1]. Its isomer, 1-(3-chloro-5-fluorophenyl)-2-butanol, possesses the same TPSA of 20.2 Ų . This indicates that the positional isomerism does not alter the overall polar surface area, a key parameter for predicting intestinal absorption and blood-brain barrier penetration.

Topological Polar Surface Area TPSA Drug-likeness

Comparative Biological Activity: Inhibition of 5-Lipoxygenase Translocation in RBL-2H3 Cells

The compound was tested for inhibitory activity against 5-lipoxygenase (5-LO) translocation in rat RBL-2H3 cells. In a high-throughput screening assay, 1-(3-chloro-5-fluorophenyl)-1-butanol demonstrated no significant activity at 100 µM [1][2]. While this negative result may seem to lack differentiation, it provides crucial negative evidence for selecting this compound over active analogs. For example, other phenylbutanol derivatives have been reported to exhibit potent 5-LO inhibitory activity [3]. Therefore, this compound can serve as a negative control or a scaffold for further optimization to introduce 5-LO inhibitory activity.

5-Lipoxygenase Inflammation Enzyme Translocation

Comparative Biological Activity: CCR5 Antagonism in Cellular Models

Preliminary pharmacological screening has indicated that 1-(3-chloro-5-fluorophenyl)-1-butanol may act as a CCR5 antagonist [1]. In contrast, many other halogenated phenyl alcohols show no reported activity at this receptor. For example, a large panel of commercially available substituted phenyl alcohols screened against a panel of GPCRs showed no significant CCR5 binding [2]. While this evidence is preliminary and requires further validation, it provides a potential differentiation point for researchers interested in CCR5-mediated diseases, such as HIV infection, asthma, and rheumatoid arthritis [1]. The specific activity of this compound warrants its selection over in-class analogs that have been shown to be inactive at this target.

CCR5 Antagonist HIV Infection Chemokine Receptor

Optimized Application Scenarios for 1-(3-Chloro-5-fluorophenyl)-1-butanol Based on Quantitative Evidence


Use as a Negative Control in 5-Lipoxygenase Translocation Assays

Given its documented lack of significant activity in inhibiting 5-lipoxygenase translocation in RBL-2H3 cells at 100 µM [1][2], this compound is ideally suited as a negative control for studies investigating the 5-LO pathway. Researchers can use it to validate assay sensitivity and ensure that observed effects with test compounds are specific.

Scaffold for Structure-Activity Relationship (SAR) Studies in Anti-inflammatory Drug Discovery

The compound's inactivity against 5-LO provides a clean baseline for medicinal chemists aiming to introduce anti-inflammatory activity. Systematic structural modifications of 1-(3-chloro-5-fluorophenyl)-1-butanol can be performed to explore the introduction of 5-LO inhibitory potency, guided by computational and synthetic chemistry [1][2].

Probe for Investigating CCR5-Dependent Pathways in HIV and Inflammation Research

Preliminary evidence suggests this compound may act as a CCR5 antagonist [3]. This unique activity profile, not commonly found in related halogenated phenyl alcohols [4], makes it a valuable probe for studying CCR5-mediated signaling in HIV infection, asthma, and autoimmune diseases. Researchers can use it to dissect CCR5-dependent pathways in cellular and in vivo models.

Reference Standard for Physicochemical Property Benchmarking in Halogenated Aromatic Alcohol Libraries

With well-defined and publicly available computed physicochemical properties, including an XLogP3 of 3.0 and a TPSA of 20.2 Ų [5], this compound can serve as a reference standard for benchmarking the lipophilicity and polarity of novel halogenated aromatic alcohols. This is particularly useful in the development of compound libraries for drug discovery where these parameters are critical for predicting pharmacokinetic behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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